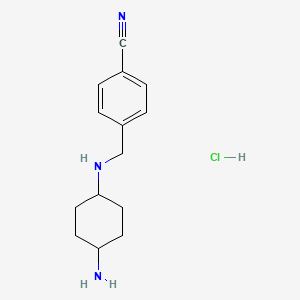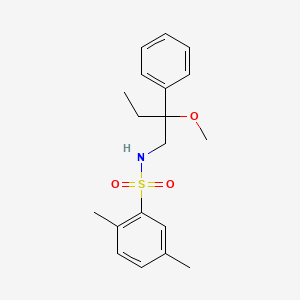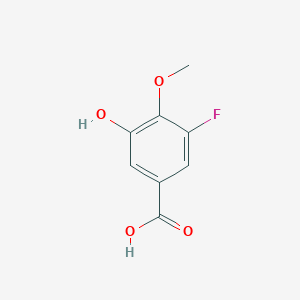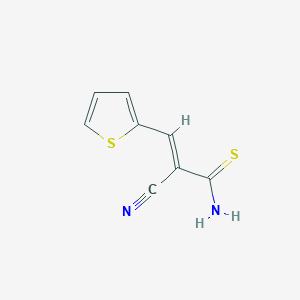![molecular formula C12H11FN2O B2424811 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-ona CAS No. 1009631-14-4](/img/structure/B2424811.png)
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one typically involves multi-step organic reactions. One common method starts with the preparation of an indole derivative, which is then subjected to a series of reactions to introduce the azepino ring and the fluorine atom. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other established methods.
Introduction of the Azepino Ring: Cyclization reactions are employed to form the azepino ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The azepino-indole structure allows for interactions with various biological pathways, potentially modulating signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one: Similar structure but with a chlorine atom instead of fluorine.
9-bromo-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one: Similar structure but with a bromine atom.
9-iodo-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one: Similar structure but with an iodine atom
Uniqueness
The presence of the fluorine atom in 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to its halogenated analogs .
Propiedades
IUPAC Name |
9-fluoro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIPHKCJAGISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N2)C=CC(=C3)F)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2424732.png)



![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2424737.png)
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide](/img/structure/B2424738.png)
![2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2424740.png)
![3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2424741.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2424747.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)
![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)
